molecular formula C7H14ClNO3 B1457842 Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride CAS No. 1304126-25-7

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Cat. No. B1457842
M. Wt: 195.64 g/mol
InChI Key: PBBWDVLAJHTANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MAMTHC) is an organic compound that is widely used in various scientific research applications. It is a versatile compound that has a wide range of uses in biochemistry, physiology, and laboratory experiments. This article will provide an overview of MAMTHC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Enantiospecific Synthesis

An enantiospecific synthesis of tetrahydrofuran amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, utilizing sugar enone derived from galactose as a chiral precursor, showcases the compound's relevance in the synthesis of complex amino acids. This process emphasizes the compound's utility in producing chirally pure substances, vital for pharmaceutical applications and research into bioactive compounds (Uhrig, Simirgiotis, & Varela, 2010).

Biological Activity Studies

Research on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, closely related to the target compound, indicates potential biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. This suggests the importance of such compounds in developing new therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Tetrahydrofuran Amino Acids in Peptidomimetics

The synthesis and study of tetrahydrofuran amino acids derived from D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid highlight their potential in creating carbopeptoids. These studies offer insights into the compound's role in developing peptidomimetics, which are crucial for therapeutic research, suggesting avenues for designing novel drugs with improved efficacy and specificity (Hungerford et al., 2001).

Intramolecular Cyclization

Investigations into intramolecular cyclization reactions of related furan compounds highlight the chemical versatility and potential for generating complex molecules with significant biological activity. Such research underscores the importance of methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride and its derivatives in synthetic chemistry and drug development processes (Remizov, Pevzner, & Petrov, 2019).

Conversion to 5-Hydroxymethylcytosine

While not directly related to the compound , the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA showcases the broader importance of hydroxymethyl and aminomethyl groups in biological processes. This research area, focusing on DNA methylation and demethylation, is crucial for understanding genetic regulation and epigenetic mechanisms, highlighting the potential relevance of similar compounds in epigenetic studies (Tahiliani et al., 2009).

properties

IUPAC Name

methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBWDVLAJHTANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Reactant of Route 3
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Reactant of Route 5
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.